Cas no 13369-09-0 (1-Propene, 1,1,3,3-tetrafluoro-2-methyl-)

1-Propene, 1,1,3,3-tetrafluoro-2-methyl- structure
13369-09-0 structure
Product name:1-Propene, 1,1,3,3-tetrafluoro-2-methyl-
CAS No:13369-09-0
MF:C4H4F4
MW:128.068175315857
CID:3710133
PubChem ID:23233337

1-Propene, 1,1,3,3-tetrafluoro-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1-Propene, 1,1,3,3-tetrafluoro-2-methyl-
    • DTXSID401283061
    • SCHEMBL193302
    • 13369-09-0
    • 1,1,3,3-tetrafluoro-2-methyl-propene
    • 1,1,3,3-tetrafluoro-2-methyl-1-propene
    • 2-methyl-1,1,3,3-tetrafluoro-1-propene
    • Inchi: InChI=1S/C4H4F4/c1-2(3(5)6)4(7)8/h3H,1H3
    • InChI Key: UHFBOQDBBVRSGL-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 128.02491278Da
  • Monoisotopic Mass: 128.02491278Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 0Ų

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